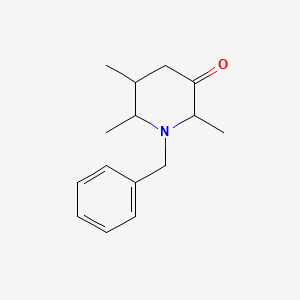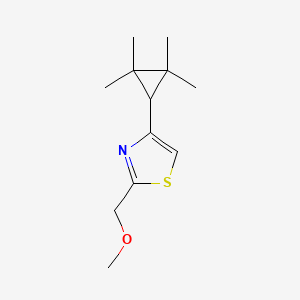
2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methoxymethyl group and a tetramethylcyclopropyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Attachment of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group can be introduced through a Friedel-Crafts alkylation reaction using tetramethylcyclopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the methoxymethyl group, potentially leading to the formation of thiazolidines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxymethyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, thiazolidines.
Substitution: Various substituted thiazoles and derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiazole ring and the unique substituents may allow it to modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-imidazole: Similar structure but with an additional nitrogen atom in the ring.
2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-pyrazole: Similar structure but with a different ring system.
Uniqueness
The uniqueness of 2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
2-(methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole |
InChI |
InChI=1S/C12H19NOS/c1-11(2)10(12(11,3)4)8-7-15-9(13-8)6-14-5/h7,10H,6H2,1-5H3 |
InChI Key |
MKKQEFHWCYYJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C2=CSC(=N2)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


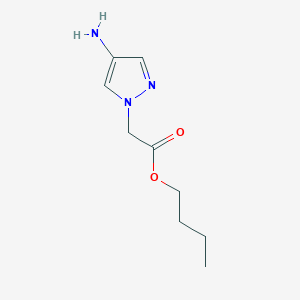
![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
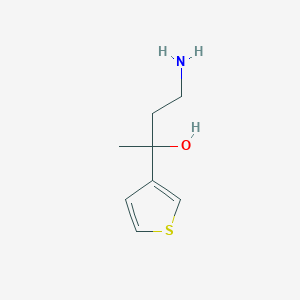
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
![3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)
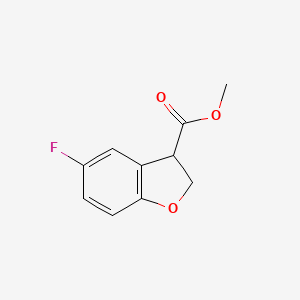
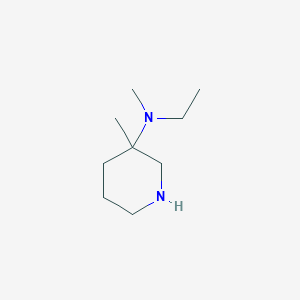

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)
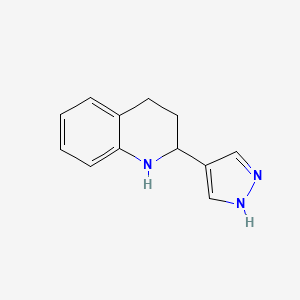
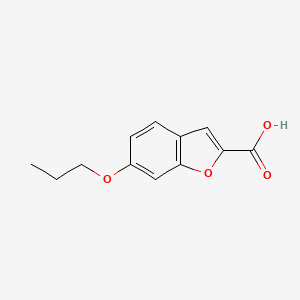
![N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine](/img/structure/B13200672.png)
